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Cat. No.: B1652417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the therapeutic activity of antibody-drug

conjugates (ADCs) utilizing the pelidotin linker-payload system. The focus is on cofetuzumab

pelidotin, with a comparative overview of micvotabart pelidotin and the next-generation anti-

PTK7 ADC, PRO-1107. The information presented is collated from preclinical and clinical

studies to support research and development in oncology.

Executive Summary
Pelidotin-based ADCs have demonstrated significant anti-tumor activity across a range of

cancer types. Cofetuzumab pelidotin (PF-06647020), targeting Protein Tyrosine Kinase 7

(PTK7), has been investigated in ovarian cancer, non-small cell lung cancer (NSCLC), and

triple-negative breast cancer (TNBC), showing promising clinical responses. Micvotabart

pelidotin, targeting a component of the tumor extracellular matrix, has also shown potent

preclinical activity across numerous solid tumors and early clinical signals in head and neck

cancer. Furthermore, preclinical data for PRO-1107, a novel anti-PTK7 ADC, suggests potential

for improved efficacy and safety over cofetuzumab pelidotin. This guide synthesizes the

available data to provide a comparative perspective on the activity of these agents.
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Preclinical In Vitro Cytotoxicity of Cofetuzumab
Pelidotin

Cell Line Cancer Type IC50 (nM) EC50 (ng/mL)

H446
Small Cell Lung

Cancer
- 7.6[1]

H661
Small Cell Lung

Cancer
- 27.5[1]

OVCAR3 Ovarian Cancer - 105[1]

A549
Non-Small Cell Lung

Cancer
0-1100[1] -

MDA-MB-468
Triple-Negative Breast

Cancer
0-1100[1] -

KYSE-150

Esophageal

Squamous Cell

Carcinoma

0-1100[1] -

SKOV-3 Ovarian Cancer 0-1100[1] -

PC9
Non-Small Cell Lung

Cancer
0-1100[1] -

NCI-H1975
Non-Small Cell Lung

Cancer
0-1100[1] -

Preclinical In Vivo Efficacy of Pelidotin ADCs in Patient-
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ADC Cancer Type(s) Key Findings

Cofetuzumab pelidotin
NSCLC, Ovarian Cancer,

TNBC

Induced striking anti-tumor

effects in a subset of PDX

models at a dose of 3 mg/kg

administered intraperitoneally

twice a week for four cycles.[1]

Micvotabart pelidotin 10 Solid Tumor Indications

45% of PDX models

demonstrated strong to very

strong tumor growth inhibition

(TGI >70%). Complete

responses were observed in

models from nine out of ten

solid tumor types.[2][3][4]

Micvotabart pelidotin + anti-

PD-1
EMT6 (murine breast cancer)

Combination therapy resulted

in a TGI of 91%, with complete

responses in 9 out of 15

animals. The ADC alone

showed a TGI of 94%.
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ADC Dose Cancer Model Outcome

PRO-1107 1.25 mg/kg
Xenograft mouse

models

Significantly reduced

tumor volumes

compared to

cofetuzumab pelidotin.

[5]

Cofetuzumab pelidotin 2.5 mg/kg
Xenograft mouse

models

Less effective at

reducing tumor

volumes compared to

PRO-1107 at a lower

dose.[5]

PRO-1107 Single dose
MDA-MB-468 TNBC

xenograft

Higher payload

concentration in the

tumor and less in

circulation.[5]

Cofetuzumab pelidotin Single dose
MDA-MB-468 TNBC

xenograft

Lower payload

concentration in the

tumor and more in

circulation.[5]

Clinical Efficacy of Cofetuzumab Pelidotin
(NCT02222922)

Cancer Type Number of Patients (n)
Objective Response Rate
(ORR)

Ovarian Cancer (platinum-

resistant)
63 27%[6]

Non-Small Cell Lung Cancer

(NSCLC)
31 19%[6]

Triple-Negative Breast Cancer

(TNBC)
29 21%[6]
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Early Clinical Data for Micvotabart Pelidotin (Phase 1)

Cancer Type Dose Range
Number of
Evaluable Patients
(n)

Objective
Response Rate
(ORR)

Head and Neck

Squamous Cell

Carcinoma (HNSCC)

3.6 to 5.4 mg/kg 6

50% (including 1

complete response

and 2 partial

responses)[7]

Signaling Pathways and Mechanism of Action
Cofetuzumab Pelidotin: Targeting PTK7 and Modulating
Wnt Signaling
Cofetuzumab pelidotin targets Protein Tyrosine Kinase 7 (PTK7), a receptor tyrosine kinase

that is overexpressed in several cancer types and is implicated in the Wnt signaling pathway.[8]

PTK7 can modulate both canonical and non-canonical Wnt pathways, influencing cell polarity,

migration, and proliferation.[9][10] The binding of cofetuzumab pelidotin to PTK7 leads to the

internalization of the ADC and subsequent release of the cytotoxic payload, auristatin-0101,

resulting in cell cycle arrest and apoptosis.
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Figure 1: Simplified diagram of PTK7's role in Wnt signaling pathways.

Micvotabart Pelidotin: Targeting the Tumor Extracellular
Matrix
Micvotabart pelidotin employs a distinct mechanism by targeting extradomain-B of fibronectin

(EDB+FN), a component of the tumor extracellular matrix (ECM). This approach allows for the

delivery of the cytotoxic payload to the tumor microenvironment, leading to direct tumor cell

killing, a bystander effect on neighboring cancer cells, and the induction of immunogenic cell

death.[4]

Experimental Protocols
Cofetuzumab Pelidotin First-in-Human Clinical Trial
(NCT02222922)

Study Design: This was a Phase 1, open-label, multicenter, dose-escalation, and dose-

expansion study.[6][8][11]

Patient Population: Adult patients with advanced solid tumors for whom standard therapy

was not available or was no longer effective. Expansion cohorts focused on patients with

platinum-resistant ovarian cancer, NSCLC, and TNBC.[6][12]

Treatment Regimen:

Dose Escalation: Cofetuzumab pelidotin was administered intravenously every 3 weeks

(Q3W) at doses ranging from 0.2 to 3.7 mg/kg, or every 2 weeks (Q2W) at doses of 2.1,

2.8, and 3.2 mg/kg.[6][12]

Dose Expansion: Patients received the recommended Phase 2 dose of 2.8 mg/kg Q3W.[6]

[12]

Outcome Measures: The primary objectives were to assess the safety and tolerability of

cofetuzumab pelidotin and to determine the maximum tolerated dose (MTD) and/or

recommended Phase 2 dose. Secondary objectives included evaluating the pharmacokinetic

profile and preliminary anti-tumor activity (Objective Response Rate, ORR).[6]
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In Vivo Patient-Derived Xenograft (PDX) Models
Model Generation: Tumor tissues from patients with NSCLC, ovarian cancer, or TNBC were

surgically resected and implanted into immunodeficient mice.[13][14][15][16] These models

have been shown to retain the key histological and genetic characteristics of the original

patient tumors.[17][18][19]

Treatment: For cofetuzumab pelidotin studies, the ADC was administered intraperitoneally

at a dose of 3 mg/kg twice a week for four cycles.[1]

Efficacy Assessment: Tumor growth was monitored, and tumor growth inhibition (TGI) was

calculated to determine the anti-tumor activity of the ADC.

Mandatory Visualizations
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Figure 2: General workflow of an antibody-drug conjugate's mechanism of action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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